

The Discovery and Enduring Legacy of Chelidamic Acid: A Technical Guide

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Compound of Interest

Compound Name: Chelidamic Acid

Cat. No.: B156089

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and key experimental data of **Chelidamic acid**. It is intended to serve as a foundational resource for professionals in research, and drug development, offering detailed insights into its synthesis, physicochemical properties, and biological significance.

Discovery and Historical Context

Chelidamic acid, systematically known as 4-oxo-1H-pyridine-2,6-dicarboxylic acid, has its roots in the study of natural products. Its history is intrinsically linked to that of chelidonic acid, a related compound discovered in 1839 by Joseph M. A. Probst in extracts of the greater celandine plant, *Chelidonium majus*[1]. Chelidonic acid was first studied in more detail by Joseph Udo Lerch in 1846[1].

The subsequent conversion of chelidonic acid to **chelidamic acid** marked a key step in the chemical understanding of this class of compounds. The process involves the reaction of chelidonic acid with ammonia, where the pyran ring's oxygen atom is replaced by a nitrogen atom, transforming the γ -pyrone structure into a γ -pyridone core. While the exact date and discoverer of this specific reaction are not clearly detailed in the provided results, the synthesis is a well-established method.

Historically, the synthesis of related compounds like citrazinic acid (2,6-dihydroxy-4-carboxypyridine) from citric acid and urea offered alternative routes to similar pyridine structures,

though often with low yields[2]. Over time, synthetic methods have been refined to improve yield and purity[3].

Physicochemical Properties

Chelidamic acid is typically a pale yellow or brown powder[4]. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₅ NO ₅	
Molecular Weight	183.12 g/mol	
Melting Point	267-278 °C (decomposes)	
Boiling Point	428.3 °C at 760 mmHg (Predicted)	
Density	1.726 g/cm ³ (Predicted)	
pKa	0.12 ± 0.40 (Predicted)	
Solubility	Very soluble in water. Soluble in 1 M NH ₄ OH (50 mg/mL). Soluble in DMSO (≥15 mg/mL).	
Appearance	Pale yellow to brown powder	
CAS Number	138-60-3	

Synthesis and Experimental Protocols

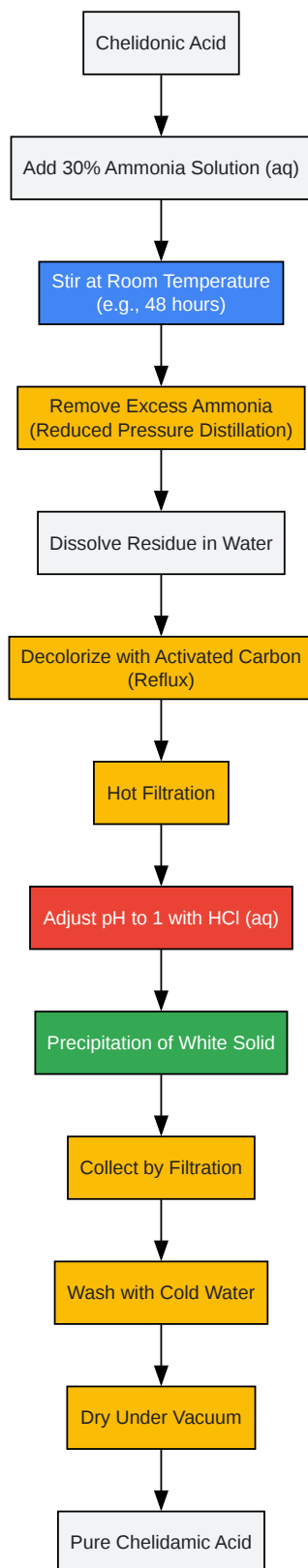
The primary route for synthesizing **Chelidamic acid** is from its natural precursor, Chelidonic acid. More recent methods have been developed for improved yield and purity.

Synthesis from Chelidonic Acid

A common and historically significant method for preparing **Chelidamic acid** involves the reaction of Chelidonic acid with ammonia. This reaction converts the pyran ring of Chelidonic

acid into the pyridine ring of **Chelidamic acid**.

Workflow for the Synthesis of **Chelidamic Acid**



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Caption: General experimental workflow for the synthesis of **Chelidamic acid**.

Detailed Protocol (Modified from Literature):

- **Reaction Setup:** A solution of Chelidonic acid is prepared in a suitable reaction vessel.
- **Ammonolysis:** To this solution, a 30% aqueous ammonia solution is added slowly, typically at a controlled temperature (e.g., 0 °C). The mixture is then stirred at room temperature for an extended period, such as 48 hours, to ensure complete conversion.
- **Workup:** After the reaction is complete, excess ammonia is removed under reduced pressure.
- **Purification:** The resulting residue is dissolved in water and may be decolorized using activated carbon with heating.
- **Precipitation:** The solution is filtered while hot, and the filtrate is cooled. The pH of the filtrate is then adjusted to approximately 1 with hydrochloric acid, causing **Chelidamic acid** to precipitate as a white solid.
- **Isolation:** The solid product is collected by filtration, washed with cold water, and dried under a vacuum to yield the final product.

Characterization Methods

Standard analytical techniques are used to confirm the identity and purity of the synthesized **Chelidamic acid**.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Both ^1H NMR and ^{13}C NMR are used to elucidate the molecular structure. The symmetrical nature of the molecule results in characteristic chemical shifts for the protons and carbons on the pyridine ring and the carboxyl groups.
- **Infrared (IR) Spectroscopy:** IR spectroscopy is employed to identify the functional groups present, such as the C=O of the carboxylic acids and the pyridone, as well as O-H and N-H stretches.

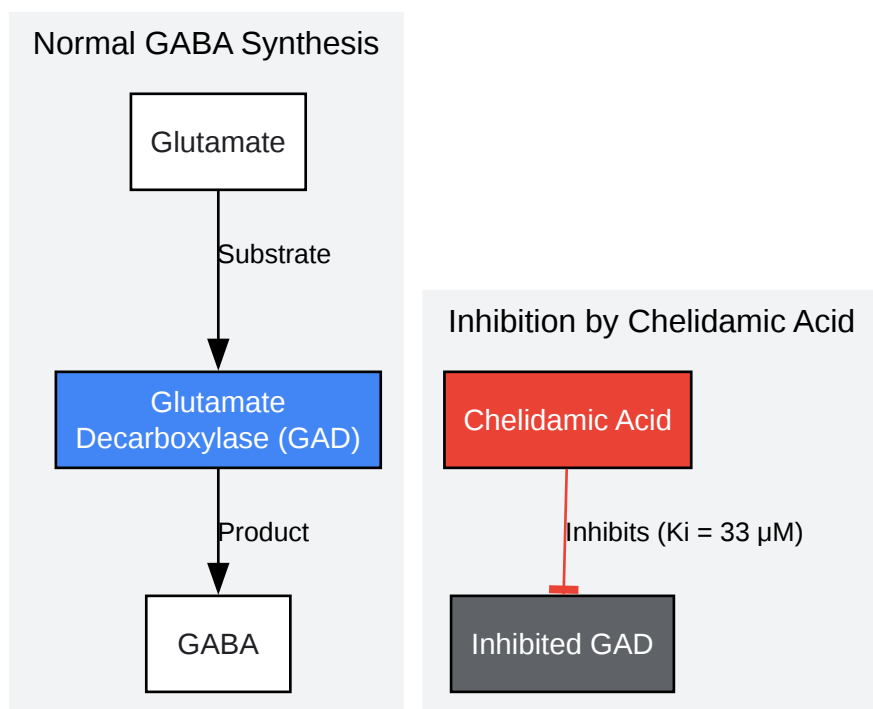
- Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound.

Biological Activity and Signaling Pathways

Chelidamic acid and its derivatives have garnered significant interest in drug development due to their diverse biological activities. These include anti-inflammatory, immunomodulatory, and antiviral properties.

One of the most notable activities of **Chelidamic acid** is its role as a potent inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for converting glutamate to GABA.

Inhibition of Glutamate Decarboxylase (GAD)



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Caption: **Chelidamic acid** acts as an inhibitor of Glutamate Decarboxylase (GAD).

The anti-inflammatory effects of Chelidonic acid, a close structural analog, have been shown to involve the inhibition of NF-κB activation. This suggests a potential mechanism for **Chelidamic acid** as well. By preventing the degradation of IκBα, the nuclear translocation of NF-κB is

blocked, leading to a downstream reduction in the expression of pro-inflammatory cytokines like IL-6.

Applications in Drug Development and Research

The unique structure and biological activity of **Chelidamic acid** make it a valuable scaffold in medicinal chemistry and a useful tool in various research applications.

- **Drug Development:** Its derivatives have been investigated for antiviral and anticancer properties. The ability of the core structure to chelate metal ions is a key feature in the design of new therapeutic agents, such as metalloenzyme inhibitors.
- **Analytical Chemistry:** **Chelidamic acid** is used as a complexing agent in high-performance chelation ion chromatography (HPCIC) for the separation and speciation of metal ions like iron.
- **Materials Science:** It serves as an organic ligand in the synthesis of hybrid compounds with lanthanoids and polyoxometalates, which have potential applications in catalysis and electronics. It has also been explored as an anode material for lithium-ion batteries.

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